CID 78062410

Description

CID 78062410 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. PubChem CIDs serve as non-proprietary, machine-readable identifiers for chemical substances, enabling systematic tracking and comparison across scientific literature and databases . For example, this compound would likely follow the standard annotation framework seen in other CIDs, such as oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) or synthetic compounds like CAS 899809-61-1 (PubChem ID 57892468) .

Properties

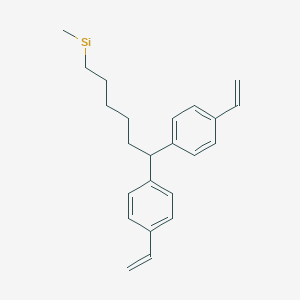

Molecular Formula |

C23H28Si |

|---|---|

Molecular Weight |

332.6 g/mol |

InChI |

InChI=1S/C23H28Si/c1-4-19-10-14-21(15-11-19)23(9-7-6-8-18-24-3)22-16-12-20(5-2)13-17-22/h4-5,10-17,23H,1-2,6-9,18H2,3H3 |

InChI Key |

WDLQFTVVVXUCOM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]CCCCCC(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds generally involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 78062410 can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, nucleophiles, and various catalysts under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78062410 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 78062410 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific structure and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Although direct data for CID 78062410 is unavailable in the provided evidence, a comparative analysis can be structured using methodologies and examples from analogous compounds. Below, we outline key parameters and frameworks for such comparisons:

Structural Comparison

Structural analogs are typically identified via PubChem’s similarity search tools, which evaluate molecular fingerprints or substructure matches. For instance:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core macrocyclic lactone structure but differ in methyl or hydroxyl substitutions, influencing bioactivity .

- Synthetic compounds like CAS 899809-61-1 (PubChem ID 57892468) and CAS 1254115-23-5 (PubChem ID 57416287) are compared based on functional groups (e.g., amide vs. piperazine rings) and physicochemical properties .

Physicochemical and Pharmacokinetic Properties

Key properties for comparison include solubility, logP (lipophilicity), and bioavailability. Examples from the evidence:

- CAS 899809-61-1 has moderate solubility (0.019–0.0849 mg/mL) and high GI absorption .

- CAS 1254115-23-5 exhibits high solubility (86.7 mg/mL) but low BBB permeability .

Analytical and Spectral Data

Analytical techniques like GC-MS (as shown for CID in ) and mass spectrometry are critical for structural elucidation and purity assessment. For example, CID 57892468 was characterized using NMR and HPLC, achieving 99% purity .

Bioactivity and Toxicity

Bioactivity comparisons often rely on in vitro assays. For instance:

- Oscillatoxin derivatives show cytotoxic effects linked to structural modifications .

- CAS 1254115-23-5 was evaluated as a P-gp substrate, impacting its pharmacokinetic profile .

Data Tables

Table 1: Structural and Property Comparison of Example Compounds

| Compound (CID/PubChem ID) | Molecular Formula | Molecular Weight | Solubility (mg/mL) | logP | Key Bioactivity |

|---|---|---|---|---|---|

| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | 602.79 | Not reported | 4.2 | Cytotoxicity |

| CAS 899809-61-1 (57892468) | C₁₇H₁₅NO₂ | 265.31 | 0.019–0.0849 | 3.1 | CYP1A2 inhibition |

| CAS 1254115-23-5 (57416287) | C₇H₁₄N₂O | 142.20 | 86.7 | 0.03 | P-gp substrate |

Table 2: Similarity Scores of Example Compounds (Hypothetical Framework)

| Compound A (CID) | Compound B (CID) | Structural Similarity Score | Functional Similarity |

|---|---|---|---|

| 101283546 | 156582093 | 0.85 | High (macrocycle) |

| 57892468 | 57416287 | 0.32 | Low (amide vs. piperazine) |

Research Findings and Methodological Insights

Structural Modifications Drive Bioactivity : Substitutions in oscillatoxin derivatives (e.g., methylation at position 30 in CID 185389) correlate with enhanced cytotoxicity, likely due to improved membrane interaction .

Solubility-Bioavailability Trade-offs : Compounds like CAS 1254115-23-5 demonstrate high solubility but poor BBB penetration, underscoring the challenge of optimizing CNS-targeted drugs .

Analytical Rigor : GC-MS and vacuum distillation (as in ) are critical for isolating and characterizing volatile or thermally stable compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.